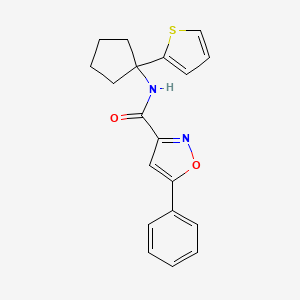

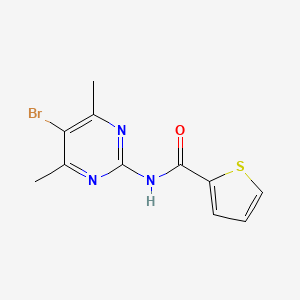

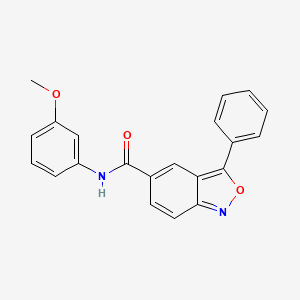

![molecular formula C14H16N2O4 B2991371 (S)-5',8'-dimethoxy-3',4'-dihydro-1'H-spiro[imidazolidine-4,2'-naphthalene]-2,5-dione CAS No. 1391557-65-5](/img/structure/B2991371.png)

(S)-5',8'-dimethoxy-3',4'-dihydro-1'H-spiro[imidazolidine-4,2'-naphthalene]-2,5-dione

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

This would involve a detailed examination of the methods used to synthesize the compound, including the starting materials, reaction conditions, and the steps involved .Molecular Structure Analysis

Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry would be used to determine the precise structure of the molecule .Chemical Reactions Analysis

This would involve studying the reactions that the compound undergoes, including its reactivity and the conditions under which it reacts .Physical and Chemical Properties Analysis

The compound’s physical properties (such as melting point, boiling point, solubility, etc.) and chemical properties (such as reactivity, stability, etc.) would be determined .Aplicaciones Científicas De Investigación

Biological Activities and Pharmacological Applications

Formyl Peptide Receptor Modulators : Compounds containing the imidazolidine-2,4-dione moiety have been investigated as modulators of formyl peptide receptors (FPRs), which play a crucial role in mediating leukocyte activation during inflammation. These modulators, particularly focusing on FPR1 antagonists and FPR2 agonists, demonstrate significant anti-inflammatory effects, with potential applications in treating inflammatory lung diseases, ischemia-reperfusion injury, sepsis, inflammatory bowel disease, and wound healing (Tsai et al., 2016).

Antioxidant Activities : Spirocyclic derivatives, which share structural similarities with the compound of interest, have shown a wide range of antioxidant activities. These activities are crucial for combating oxidative stress involved in the progression of numerous diseases such as cancer, diabetes, and neurodegenerative diseases. The antioxidant profile of spiro compounds has been linked to their structural features, including the presence of oxygen atoms and phenolic groups, indicating the potential of the compound to act as an antioxidant (Acosta-Quiroga et al., 2021).

Anticancer and Antimicrobial Properties : The naphthalene framework, part of the compound's structure, has been associated with a variety of biological activities, including anticancer and antimicrobial effects. Naphthalene derivatives have been found to interact with biological macromolecules, such as DNA and enzymes, showcasing their potential in medicinal applications. This suggests that the compound could be explored for its anticancer and antimicrobial properties (Huo-Hui Gong et al., 2016).

Mecanismo De Acción

Safety and Hazards

Propiedades

IUPAC Name |

(3S)-5,8-dimethoxyspiro[2,4-dihydro-1H-naphthalene-3,5'-imidazolidine]-2',4'-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2O4/c1-19-10-3-4-11(20-2)9-7-14(6-5-8(9)10)12(17)15-13(18)16-14/h3-4H,5-7H2,1-2H3,(H2,15,16,17,18)/t14-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNOOVOFFZQZCBW-AWEZNQCLSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C2CCC3(CC2=C(C=C1)OC)C(=O)NC(=O)N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C2CC[C@]3(CC2=C(C=C1)OC)C(=O)NC(=O)N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

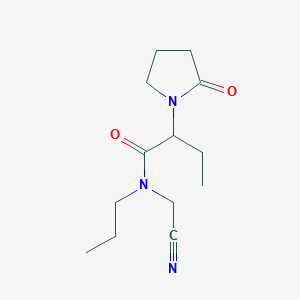

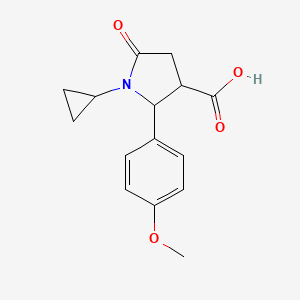

![N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]adamantane-1-carboxamide](/img/structure/B2991289.png)

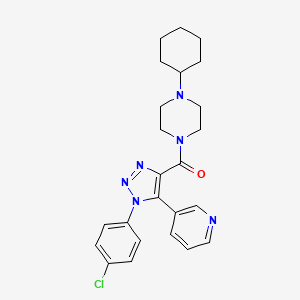

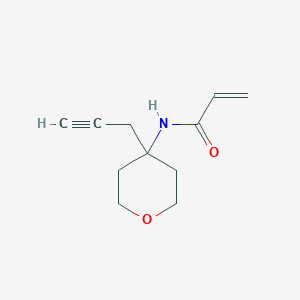

![7,9-Dimethyl-2-sulfanylpyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4-ol](/img/structure/B2991291.png)

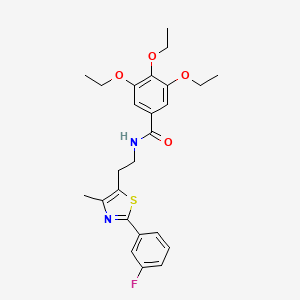

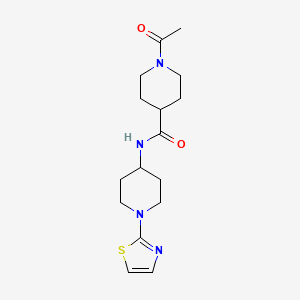

![(E)-3-(dimethylamino)-2-[4-(4-ethylphenoxy)benzoyl]-2-propenenitrile](/img/structure/B2991295.png)

![N-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2991301.png)